ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl pyrazole intermediate, which is then reacted with thiazole derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the carbonyl group may produce the corresponding alcohol.
Scientific Research Applications
Ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in structure but lacks the pyrazole and thiazole rings.
Ethyl 2-furoate: Contains the furan ring but differs in the rest of the structure.
Methyl 2-furoate: Another furan derivative with different functional groups.
Uniqueness
Ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of three distinct heterocyclic rings (furan, pyrazole, and thiazole), which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
ethyl 2-[2-[[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-2-22-13(20)6-9-8-24-15(16-9)17-14(21)11-7-10(18-19-11)12-4-3-5-23-12/h3-5,7-8H,2,6H2,1H3,(H,18,19)(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHCHMPAKSHBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NNC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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